4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

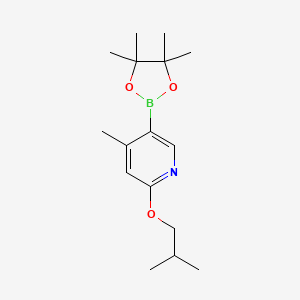

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound with the molecular formula C16H26BNO3 and a molecular weight of 291.194 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an isobutoxy group, a methyl group, and a dioxaborolane group. It is commonly used in organic synthesis and has applications in various scientific research fields.

Mechanism of Action

Target of Action

Similar compounds are known to be used as reagents to borylate arenes . Arenes are aromatic hydrocarbons that play a crucial role in various biochemical reactions.

Mode of Action

It can be inferred from similar compounds that it likely interacts with its targets (arenes) through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to a molecule. This can result in significant changes in the molecule’s chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The dioxaborolane moiety in 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine interacts with palladium catalysts to facilitate these reactions .

Cellular Effects

The effects of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine on various types of cells and cellular processes are not extensively documented. Its role in synthetic chemistry suggests that it may influence cell function indirectly through its use in the synthesis of bioactive compounds. These synthesized compounds can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine exerts its effects primarily through its interaction with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. The dioxaborolane moiety forms a complex with the palladium catalyst, which then facilitates the transfer of the boron group to an aryl halide, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial for the synthesis of various organic molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine are important considerations. The compound is generally stable under standard storage conditions, but its reactivity with palladium catalysts means that it should be handled with care to prevent premature degradation. Long-term effects on cellular function have not been extensively studied, but the compound’s role in synthetic chemistry suggests that its primary impact is on the synthesis of bioactive molecules .

Dosage Effects in Animal Models

The effects of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine at different dosages in animal models have not been well-documented. As with many chemical reagents, it is essential to consider potential toxic or adverse effects at high doses. Researchers should conduct thorough toxicity studies to determine safe dosage levels for any bioactive compounds synthesized using this reagent .

Metabolic Pathways

2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine is involved in metabolic pathways primarily through its role in synthetic chemistry. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, which are essential for the synthesis of various organic molecules. These synthesized molecules can then participate in metabolic pathways within biological systems .

Transport and Distribution

The transport and distribution of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine within cells and tissues are not well-documented. Its role as a reagent in synthetic chemistry suggests that it is primarily used in vitro rather than in vivo. The compound’s interactions with palladium catalysts are crucial for its function in organic synthesis .

Subcellular Localization

The subcellular localization of 2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine has not been extensively studied. Given its primary use in synthetic chemistry, it is likely that the compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within cells .

Preparation Methods

The synthesis of 4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with the isobutoxy and methyl groups.

Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the use of a boronic acid or boronate ester as the boron source, along with a suitable catalyst such as palladium.

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Chemical Reactions Analysis

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxy or methyl groups are replaced by other functional groups.

Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

Scientific Research Applications

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: It is used in the preparation of advanced materials, such as polymers and electronic materials.

Comparison with Similar Compounds

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can be compared with other similar compounds, such as:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the isobutoxy and methyl groups, making it less versatile in certain synthetic applications.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: The position of the dioxaborolane group on the pyridine ring differs, affecting its reactivity and applications.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group instead of the pyridine ring, leading to different chemical properties and uses.

Biological Activity

Overview

4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a synthetic compound with significant implications in organic synthesis and medicinal chemistry. With the molecular formula C16H26BNO3 and a molecular weight of 291.194 g/mol, this compound is primarily recognized for its role as a reagent in various chemical reactions, particularly those involving borylation.

The biological activity of this compound can be attributed to its ability to interact with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. This mechanism facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. The dioxaborolane moiety enhances the reactivity of the pyridine structure, allowing it to participate in various biochemical pathways.

Applications in Research

This compound has several research applications across different fields:

- Organic Synthesis : Utilized as a building block for synthesizing complex organic molecules.

- Medicinal Chemistry : Employed in developing pharmaceuticals and drug candidates.

- Material Science : Used in preparing advanced materials such as polymers and electronic materials.

- Catalysis : Acts as a ligand in catalytic reactions, improving efficiency and selectivity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Lacks isobutoxy and methyl groups | Less versatile in synthetic applications |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Different position of dioxaborolane group | Varies in reactivity |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Contains benzaldehyde instead of pyridine | Different chemical properties |

Case Studies

Recent studies have highlighted the compound's effectiveness in specific applications:

- Suzuki-Miyaura Cross-Coupling Reactions : Research demonstrated that this compound significantly improves yields in reactions involving aryl halides and boronic acids. The presence of the dioxaborolane group enhances the reactivity towards palladium catalysts.

- Pharmaceutical Development : A study focused on synthesizing novel kinase inhibitors using this compound as a key intermediate. The results indicated that compounds synthesized via this route exhibited promising biological activity against various cancer cell lines.

The compound exhibits several biochemical properties that contribute to its utility:

- Solubility : It is soluble in common organic solvents which facilitates its use in laboratory settings.

- Stability : The chemical structure provides stability under standard laboratory conditions.

Safety and Handling

As with many chemical compounds used in synthesis and research:

- Toxicity : The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315). Proper safety precautions should be taken when handling.

Properties

IUPAC Name |

4-methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO3/c1-11(2)10-19-14-8-12(3)13(9-18-14)17-20-15(4,5)16(6,7)21-17/h8-9,11H,10H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUNZWFQKDTKCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.